molecular formula C6H12O3 B12092607 Propanoic acid ethoxymethyl ester CAS No. 54078-53-4

Propanoic acid ethoxymethyl ester

Cat. No.: B12092607
CAS No.: 54078-53-4
M. Wt: 132.16 g/mol
InChI Key: GIXDJNPUPVJXBG-UHFFFAOYSA-N
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Description

Propanoic acid ethoxymethyl ester is an organic compound with the molecular formula C(6)H({12})O(_3). It is an ester derived from propanoic acid and ethoxymethanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanoic acid ethoxymethyl ester can be synthesized through the esterification of propanoic acid with ethoxymethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include:

    Temperature: Around 60-80°C

    Catalyst: Concentrated sulfuric acid

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Propanoic acid ethoxymethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to propanoic acid and ethoxymethanol.

    Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed:

    Hydrolysis: Propanoic acid and ethoxymethanol

    Reduction: Propanol and ethoxymethanol

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Propanoic acid ethoxymethyl ester has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical agents.

    Industrial Applications: It is used in the production of fragrances, flavors, and as a solvent in chemical processes.

    Biological Studies: It is used in studies involving ester hydrolysis and enzyme activity.

Mechanism of Action

Propanoic acid ethoxymethyl ester can be compared with other esters derived from propanoic acid, such as:

  • Propanoic acid methyl ester
  • Propanoic acid ethyl ester
  • Propanoic acid butyl ester

Uniqueness: this compound is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specific synthetic applications where different reactivity patterns are required.

Comparison with Similar Compounds

  • Propanoic acid methyl ester: Simpler structure, used in similar applications but with different reactivity.
  • Propanoic acid ethyl ester: Commonly used in fragrances and flavors.
  • Propanoic acid butyl ester: Used as a solvent and in the production of plasticizers.

Properties

CAS No.

54078-53-4

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

ethoxymethyl propanoate

InChI

InChI=1S/C6H12O3/c1-3-6(7)9-5-8-4-2/h3-5H2,1-2H3

InChI Key

GIXDJNPUPVJXBG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCOCC

Origin of Product

United States

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